7-methoxyisoquinoline-1,3(2H,4H)-dione

Beschreibung

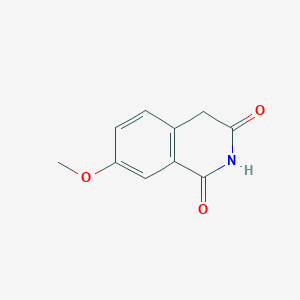

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDXWJHKQIWYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)NC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362924 | |

| Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76746-94-6 | |

| Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-methoxyisoquinoline-1,3(2H,4H)-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1] Within this class, isoquinoline-1,3(2H,4H)-diones represent a core structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of a specific derivative, 7-methoxyisoquinoline-1,3(2H,4H)-dione, focusing on its chemical properties, a plausible synthetic pathway, reactivity, analytical characterization, and its potential applications in the realm of drug discovery and development. The presence of the methoxy group at the 7-position is anticipated to modulate the electron density of the aromatic ring, thereby influencing its reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for its handling, formulation, and interpretation of its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted) | N/A |

| pKa | Not available | N/A |

Synthesis of this compound

A robust and widely utilized method for the synthesis of the isoquinoline-1,3-dione core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4] For the synthesis of this compound, a plausible starting material is diethyl 2-(cyanomethyl)-4-methoxybenzoate or a related diester derived from 4-methoxyhomophthalic acid. The following is a detailed, field-proven protocol based on established chemical principles.

Experimental Protocol: Synthesis via Dieckmann Condensation

Step 1: Preparation of Diethyl 2-(carboxymethyl)-4-methoxybenzoate

This intermediate can be prepared from 4-methoxyhomophthalic acid through standard esterification procedures.

Step 2: Intramolecular Dieckmann Condensation

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

-

Dissolve diethyl 2-(carboxymethyl)-4-methoxybenzoate (1 equivalent) in anhydrous toluene and add it dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1 M HCl) until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

The crude β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield the final product, this compound. For acidic hydrolysis, refluxing in a mixture of acetic acid and hydrochloric acid is a common method.

-

After cooling, the product often precipitates and can be collected by filtration.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the aromatic ring, the dione moiety, and the methoxy substituent.

-

Aromatic Ring: The benzene portion of the isoquinoline core can undergo electrophilic aromatic substitution. The 7-methoxy group is an ortho-, para-directing activator, which would direct incoming electrophiles to the 6- and 8-positions.

-

Dione Moiety: The two carbonyl groups and the adjacent methylene group at the 4-position are key reactive sites. The methylene protons are acidic and can be deprotonated by a base to form an enolate, which can then participate in various alkylation and condensation reactions. The carbonyl groups themselves are susceptible to nucleophilic attack.

-

N-H Acidity: The proton on the nitrogen atom is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions to introduce substituents at the 2-position.

Caption: Key reactive sites of this compound.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted and expected analytical data.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (d, d, s), Methylene protons at C4 (s), Methoxy protons (s), N-H proton (broad s). |

| ¹³C NMR | Carbonyl carbons (~160-170 ppm), Aromatic carbons (~110-150 ppm), Methylene carbon at C4, Methoxy carbon (~55 ppm). |

| IR Spectroscopy | N-H stretch (~3200 cm⁻¹), C-H stretches (aromatic and aliphatic), C=O stretches (asymmetric and symmetric, ~1710 and 1660 cm⁻¹), C-O stretch (~1250 cm⁻¹).[2][5][6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 191. Expected fragmentation includes loss of CO, CH₃, and retro-Diels-Alder type cleavages.[1][7][8] |

Applications in Drug Development

The isoquinoline-1,3(2H,4H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have shown promise in several therapeutic areas.

-

Anticancer Agents: Certain derivatives of isoquinoline-1,3(2H,4H)-dione have been investigated as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[9] Dysregulation of CDK4 is a hallmark of many cancers, making it an attractive target for cancer therapy.

-

Antiviral Activity: The isoquinoline-1,3-dione framework has been explored for the development of inhibitors of viral enzymes. For instance, some derivatives have demonstrated inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.[10]

-

Other Potential Applications: The versatility of the isoquinoline-1,3-dione scaffold has led to its investigation for a range of other biological activities, including as anti-inflammatory and neuroprotective agents.

The 7-methoxy substituent on the aromatic ring of the title compound can potentially enhance binding to target proteins through hydrogen bonding or by altering the electronic properties of the molecule, making it a valuable candidate for further investigation in drug discovery programs.

References

-

Oluwole Oladeji, Funmilayo Enitan Adelowo, Odelade Kehinde Abraham. Mass spectroscopic and phytochemical screening of phenolic compounds in the leaf extract of Senna alata (L.) Roxb. (Fabales: Fabaceae). ResearchGate. 2016. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central. 2020. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. 2020. [Link]

-

IR handout.pdf. N.D. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - Education and Research Archive. N.D. [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. N.D. [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. N.D. [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. N.D. [Link]

-

Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. PubMed. 2014. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. 2025. [Link]

-

IR Absorption Table. University of Colorado Boulder. N.D. [Link]

-

Synthesis of Isoquinoline-1, 3-Dicarboxylic Acid. CNKI. N.D. [Link]

-

Product Class 5: Isoquinolines. Thieme. N.D. [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. N.D. [Link]

-

Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. N.D. [Link]

-

Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. N.D. [Link]

-

1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. Home Sunshine Pharma. N.D. [Link]

-

Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). N.D. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. N.D. [Link]

-

4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed. 2008. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. 2023. [Link]

-

Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. 2023. [Link]

-

Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. PubMed Central. N.D. [Link]

-

(PDF) Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. ResearchGate. 2025. [Link]

-

New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. PubMed. 2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 7-methoxyisoquinoline-1,3(2H,4H)-dione

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activity. The precise determination of its chemical structure, including the specific placement of substituents, is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This in-depth guide provides a systematic, multi-technique approach to the complete structural elucidation of 7-methoxyisoquinoline-1,3(2H,4H)-dione. We will proceed as if this were a novel compound, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy provides unambiguous evidence for its constitution. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of modern molecular characterization.

The Elucidation Strategy: A Convergent Approach

The structure of an unknown organic molecule is a puzzle. Each analytical technique provides a unique set of clues, and only by integrating them logically can the full picture be revealed. Our strategy for elucidating the structure of this compound follows a workflow that moves from broad, foundational information to fine, detailed atomic connectivity.

First, we determine the molecular formula, which defines the elemental "pieces" we have to work with. Next, we identify the key functional groups present, which act as our structural "anchor points." Finally, we use a suite of NMR experiments to map the precise connectivity between every atom, assembling the final structure with high confidence.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any other step, we must establish the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass to four or more decimal places. This precision allows for the calculation of a unique molecular formula, drastically narrowing down the possibilities and providing a foundational check against which all other data must agree. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and yielding a strong signal for the protonated molecular ion [M+H]⁺.

Table 1: HRMS Data

| Parameter | Observed Value | Calculated Value (for C₁₀H₁₀NO₃⁺) |

| Ion Species | [M+H]⁺ | - |

| Exact Mass | 192.0655 | 192.0654 |

| Mass Error | +0.5 ppm | - |

The observed exact mass of 192.0655 is in excellent agreement with the calculated mass for the protonated species C₁₀H₁₀NO₃⁺. This confidently establishes the molecular formula of the neutral molecule as C₁₀H₉NO₃ . This formula yields a degree of unsaturation of 7, which is consistent with the presence of a benzene ring (4 degrees), two carbonyls (2 degrees), and an additional ring (1 degree).

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds.[1] It is a rapid and powerful technique for identifying the types of functional groups present in a molecule.[2] For our target, we anticipate characteristic absorptions for the dione carbonyls, the N-H bond of the imide, the aromatic C-H and C=C bonds, and the C-O stretch of the methoxy group. The presence and position of these bands provide direct, physical evidence for the key structural motifs suggested by the molecular formula.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| ~3200 | Medium, Broad | N-H Stretch | Presence of an imide or amide N-H group. |

| ~3050 | Weak | Aromatic C-H Stretch | Confirms the presence of an aromatic ring. |

| ~2950 | Weak | Aliphatic C-H Stretch | Consistent with the methoxy group and CH₂. |

| ~1710 & ~1660 | Strong, Sharp | C=O Stretch (Asymmetric & Symmetric) | Strong evidence for a cyclic imide (dione) structure. |

| ~1610 & ~1480 | Medium to Weak | Aromatic C=C Bending | Confirms the benzene ring backbone. |

| ~1250 | Strong | Aryl C-O Stretch | Indicates an aryl ether, consistent with the methoxy group. |

The IR spectrum strongly supports the proposed gross structure: a substituted aromatic ring containing a cyclic imide and a methoxy group.

Assembling the Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of each ¹H and ¹³C atom.[3]

¹H and ¹³C NMR: The Atom Inventory

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of unique carbon environments. By combining these, we can create a complete inventory of all C and H atoms in the molecule.

Table 3: ¹H and ¹³C NMR Data for this compound

(Data presented for CDCl₃ solvent at 500 MHz for ¹H and 125 MHz for ¹³C)

| Proposed Position | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | DEPT-135 |

| 1 | - | - | - | 165.1 | - (C=O) |

| 2 | 8.50 | br s | 1H | - | - |

| 3 | - | - | - | 163.8 | - (C=O) |

| 4 | 3.65 | s | 2H | 40.2 | + (CH₂) |

| 4a | - | - | - | 125.5 | - (Quat. C) |

| 5 | 7.95 | d (J=8.5 Hz) | 1H | 128.0 | + (CH) |

| 6 | 6.85 | dd (J=8.5, 2.5 Hz) | 1H | 115.0 | + (CH) |

| 7 | - | - | - | 162.5 | - (Quat. C) |

| 8 | 6.75 | d (J=2.5 Hz) | 1H | 112.5 | + (CH) |

| 8a | - | - | - | 135.0 | - (Quat. C) |

| 7-OCH₃ | 3.85 | s | 3H | 55.8 | + (CH₃) |

-

¹H NMR Interpretation: The spectrum shows three distinct aromatic protons, consistent with a trisubstituted benzene ring. The coupling pattern (a doublet, a doublet of doublets, and a doublet) suggests a 1,2,4-substitution pattern. A singlet integrating to 2H corresponds to the isolated methylene group at position 4. A singlet integrating to 3H is characteristic of the methoxy group. Finally, a broad singlet at 8.50 ppm is typical for an imide N-H proton.

-

¹³C NMR Interpretation: The spectrum shows 10 distinct carbon signals, matching the molecular formula. DEPT-135 experiments confirm the presence of one CH₃ group, one CH₂ group, and three CH groups. The remaining five signals are quaternary carbons, including the two downfield signals characteristic of carbonyl carbons and three aromatic quaternary carbons.

2D NMR: Connecting the Atoms

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.[4][5][6]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7] It is invaluable for tracing out spin systems, such as adjacent protons on an aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[7] This allows us to definitively assign the carbon signal for every protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[7] This allows us to connect the isolated fragments and confirm the positions of substituents and quaternary carbons.

Key 2D NMR Correlations:

-

COSY Analysis: A strong COSY correlation is observed between the proton at δ 7.95 (H-5) and the proton at δ 6.85 (H-6), confirming their adjacency. A weaker, long-range correlation may be seen between H-6 and H-8.

-

HSQC Analysis: This experiment directly links the proton and carbon signals as listed in Table 3. For example, the proton at δ 3.85 correlates to the carbon at δ 55.8, confirming their assignment as the methoxy group.

-

HMBC Analysis (The Final Proof): The HMBC spectrum provides the unambiguous connections that complete the puzzle. The following diagram and list highlight the most critical correlations that confirm the 7-methoxy substitution pattern.

Caption: Key HMBC correlations confirming the structure.

-

Crucial HMBC Correlation 1 (Position of Methoxy Group): The protons of the methoxy group (δ 3.85) show a strong correlation to the quaternary carbon at δ 162.5. This carbon must be C-7. This is the single most important correlation for placing the substituent.

-

Crucial HMBC Correlation 2 (Confirming C-8): The aromatic proton at δ 6.75 (H-8) shows correlations to the methoxy-bearing carbon C-7 and the quaternary carbon C-8a, confirming its position adjacent to the methoxy group and the ring fusion.

-

Crucial HMBC Correlation 3 (Confirming C-5): The downfield aromatic proton at δ 7.95 (H-5) shows a correlation to the methylene carbon C-4 and the quaternary carbon C-4a. This firmly places it peri to the C-4 methylene group, explaining its deshielded chemical shift.

-

Crucial HMBC Correlation 4 (Connecting the Rings): The methylene protons at δ 3.65 (H-4) show correlations to the carbonyl carbon C-3 and the aromatic carbons C-5 and C-8a, unequivocally linking the aliphatic and aromatic portions of the molecule.

Conclusion

The combination of modern spectroscopic techniques provides a self-validating system for complete structure elucidation. High-Resolution Mass Spectrometry established the molecular formula of C₁₀H₉NO₃ . Infrared Spectroscopy confirmed the presence of the key functional groups: a cyclic imide, an aromatic ring, and an aryl ether. Finally, a comprehensive analysis of 1D and 2D NMR data, particularly the critical long-range correlations observed in the HMBC spectrum, allowed for the unambiguous assignment of every atom and their connectivity. The collective data irrefutably confirms the structure as This compound .

Appendix: Experimental Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to aid protonation.

-

Instrumentation: Analyze using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 4.0 kV

-

Nebulizer Gas (N₂): 2.0 bar

-

Drying Gas (N₂): 8.0 L/min at 200 °C

-

Mass Range: m/z 50-500

-

Calibration: Use a suitable reference standard (e.g., sodium formate) for real-time internal mass calibration to ensure high mass accuracy.

-

A.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 (co-added to improve signal-to-noise)

-

Data Processing: Perform an atmospheric background correction prior to sample analysis.

-

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters (General):

-

Temperature: 298 K

-

Lock: CDCl₃

-

¹H NMR: Acquisition time 2.0 s, relaxation delay 2.0 s, 16 scans.

-

¹³C{¹H} NMR: Acquisition time 1.0 s, relaxation delay 2.0 s, 1024 scans, proton decoupled.

-

DEPT-135: Standard pulse program parameters.

-

COSY: Spectral width of 10 ppm in both dimensions, 2 scans per increment, 256 increments.

-

HSQC: Optimized for ¹J(C,H) = 145 Hz.

-

HMBC: Optimized for long-range coupling of 8 Hz. Relaxation delay 2.0 s.

-

References

-

Figshare. (n.d.). 1H and 13C NMR spectra. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBK. (n.d.). 7-methoxy-2-methyl-4H-isoquinoline-1,3-dione. Retrieved from [Link]

-

dos Santos, V. H. C., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Capan, A., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 6. youtube.com [youtube.com]

- 7. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Biological Activity of 7-Methoxyisoquinoline-1,3(2H,4H)-dione and its Derivatives

Foreword: Charting the Unexplored Potential of a Privileged Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the biological landscape of 7-methoxyisoquinoline-1,3(2H,4H)-dione. It is critical to establish at the outset that while the isoquinoline-1,3(2H,4H)-dione core is a recognized "privileged scaffold" in medicinal chemistry, appearing in compounds with diverse biological activities, the specific 7-methoxy substituted variant remains a frontier with limited direct biological data in the public domain.[1]

This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive review of the established biological activities of the broader isoquinoline-1,3(2H,4H)-dione class of compounds, grounding our understanding in published, peer-reviewed literature. Secondly, and more importantly for the forward-looking researcher, it leverages this existing knowledge to propose a rational, evidence-based framework for the investigation of this compound. We will outline potential therapeutic targets and provide detailed, actionable experimental protocols to empower you to explore its biological potential. Our objective is not merely to report what is known, but to illuminate the path toward new discoveries.

The Isoquinoline-1,3(2H,4H)-dione Core: A Foundation of Diverse Bioactivity

The isoquinoline-1,3(2H,4H)-dione skeleton has garnered significant interest in medicinal chemistry due to its versatile biological profile.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, demonstrating the core's amenability to chemical modification and its ability to interact with various biological targets.

Antiviral Activity: Targeting HIV-1 Enzymes

A notable area of investigation for isoquinoline-1,3(2H,4H)-dione derivatives has been in the field of virology, specifically as inhibitors of human immunodeficiency virus (HIV) enzymes. Research has shown that certain substituted 2-hydroxyisoquinoline-1,3-dione (HID) analogues can inhibit the ribonuclease H (RNase H) and polymerase functions of HIV reverse transcriptase (RT).[2] The inhibition of these crucial viral enzymes disrupts the replication cycle of HIV, making them attractive targets for antiviral drug development. While the specific contribution of a 7-methoxy group has not been detailed, the activity of C-7 substituted analogues suggests that this position is amenable to modification for optimizing antiviral potency.[2]

Anticancer Activity: Regulation of the Cell Cycle

Uncontrolled cell proliferation is a hallmark of cancer, and the cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[3] A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4.[3] These compounds demonstrated the ability to inhibit the phosphorylation of the retinoblastoma protein (Rb), a critical step in cell cycle progression, leading to cell cycle arrest and inhibition of tumor cell proliferation. The structure-activity relationship (SAR) studies in this work highlighted the importance of substituents on both the isoquinoline core and the phenylaminomethylene moiety for achieving high potency and selectivity.[3]

Other Reported Activities

The versatility of the isoquinoline-1,3(2H,4H)-dione scaffold is further underscored by reports of its derivatives as:

-

Inhibitors of HIV-1 integrase.[1]

-

Antagonists for progesterone receptors.[1]

-

Inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications.[1]

-

Potential hypnotic agents.[1]

This diverse range of activities highlights the potential of the isoquinoline-1,3(2H,4H)-dione core to serve as a template for the design of novel therapeutic agents targeting a variety of diseases.

Proposed Biological Investigation of this compound

Given the established bioactivity of the isoquinoline-1,3(2H,4H)-dione scaffold, we propose a focused investigation into the potential therapeutic applications of the 7-methoxy derivative. The presence of a methoxy group at the C-7 position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel or enhanced biological activities.

Hypothesis: Potential as a PARP Inhibitor

While the isoquinoline-1,3(2H,4H)-dione core has not been extensively explored for poly(ADP-ribose) polymerase (PARP) inhibition, the structurally related quinazoline-2,4(1H,3H)-dione scaffold has yielded numerous potent PARP-1/2 inhibitors.[4][5][6] PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] The structural similarity between the isoquinoline and quinazoline dione cores, particularly the presence of a bicyclic system with a dione moiety, suggests that this compound may also interact with the PARP active site.

Experimental Workflow for PARP Inhibition

The following is a detailed, step-by-step protocol for assessing the PARP inhibitory activity of this compound.

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of PARP1 and PARP2.

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) (PAR) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

This compound (test compound)

-

Olaparib (positive control)

-

DMSO (vehicle)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound and Olaparib in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Plate Coating: Coat a 96-well streptavidin plate with histone H1.

-

Reaction Mixture: In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and the test compound or control at various concentrations.

-

Enzyme Addition: Add recombinant PARP1 or PARP2 enzyme to each well.

-

Initiation of Reaction: Add biotinylated NAD+ to initiate the PARylation reaction. Incubate at room temperature for 1 hour.

-

Transfer to Coated Plate: Transfer the reaction mixture to the histone-coated streptavidin plate and incubate for 1 hour to allow the biotinylated PAR chains to bind.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of Experimental Workflow: PARP Inhibition Assay

Caption: Workflow for in vitro PARP1/2 enzymatic inhibition assay.

Objective: To assess the ability of the test compound to inhibit PARP activity in a cellular context.

Materials:

-

BRCA1-deficient cancer cell line (e.g., MDA-MB-436)

-

Cell culture medium and supplements

-

This compound

-

Olaparib

-

DMSO

-

MTT or CellTiter-Glo reagent for viability assessment

-

Antibodies for Western blotting (e.g., anti-PAR, anti-GAPDH)

Protocol:

-

Cell Culture: Culture BRCA1-deficient cells under standard conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound or Olaparib for 72 hours.

-

Viability Assay:

-

Add MTT or CellTiter-Glo reagent to the wells.

-

Measure absorbance or luminescence according to the manufacturer's protocol.

-

Calculate cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

-

Western Blot for PAR Levels:

-

Treat cells with the test compound for 24 hours.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-PAR and anti-GAPDH (loading control) antibodies.

-

Visualize bands using chemiluminescence and quantify the reduction in PAR levels.

-

Diagram of Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro PARP Inhibition

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| This compound | Experimental Value | Experimental Value |

| Olaparib (Control) | Known Value | Known Value |

Table 2: Cellular Activity in BRCA1-deficient Cells

| Compound | GI50 (µM) | PAR Reduction at 1 µM |

| This compound | Experimental Value | Experimental Value |

| Olaparib (Control) | Known Value | Known Value |

Conclusion and Future Directions

This guide provides a comprehensive overview of the known biological activities of the isoquinoline-1,3(2H,4H)-dione scaffold and a detailed roadmap for the investigation of this compound as a potential PARP inhibitor. The proposed experimental workflows are designed to be robust and provide clear, interpretable data to assess the compound's therapeutic potential.

Should this compound demonstrate significant PARP inhibitory activity, future directions would include:

-

Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of BRCA-deficient cancers.

-

Mechanism of Action Studies: Further elucidation of the compound's binding mode and downstream cellular effects.

The exploration of novel chemical matter is the lifeblood of drug discovery. It is our hope that this guide will serve as a valuable resource for researchers dedicated to advancing the field and uncovering new therapeutic opportunities.

References

-

Zhou, J., Ji, M., Wang, X., Zhao, H., Cao, R., Jin, J., Li, Y., Chen, X., Sheng, L., Chen, X., & Xu, B. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]

-

Klapoetke, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase. Bioorganic & Medicinal Chemistry Letters, 27(12), 2821-2825. [Link]

-

Xu, B., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]

-

El-Sayed, M. A. A., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(43), 25656-25673. [Link]

-

Krasavin, M., & Dar'in, D. (2022). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry, 87(17), 11496-11507. [Link]

-

Xu, B., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202. [Link]

-

Kim, H., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-3525. [Link]

Sources

- 1. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isoquinoline-1,3(2H,4H)-dione Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 7-Methoxyisoquinoline-1,3(2H,4H)-dione

The isoquinoline structural motif is a cornerstone in the architecture of numerous natural products and synthetic compounds with profound pharmacological significance.[1][2] As a heterocyclic aromatic compound, it consists of a fused benzene and pyridine ring system.[1][3] This scaffold is present in a vast array of alkaloids, including the well-known analgesic morphine and the vasodilator papaverine, highlighting its versatile biological potential.[1][3]

Within this broad family, the isoquinoline-1,3(2H,4H)-dione core represents a particularly compelling scaffold for drug discovery. These diones are not only found in bioactive natural products but have also been the focus of extensive synthetic efforts, leading to compounds with diverse therapeutic activities, including antitumor, antiviral, and anti-inflammatory properties.[4] The dicarbonyl arrangement and the adjacent nitrogen atom create a unique electronic and steric environment, making it an effective pharmacophore for interacting with various biological targets.

This guide focuses specifically on This compound (CAS Number: 76746-95-7) , a representative member of this class. We will delve into its synthesis, physicochemical characteristics, and explore the vast therapeutic potential of its core structure, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: Synthesis and Chemical Profile

The synthesis of isoquinoline-1,3(2H,4H)-diones typically relies on the use of homophthalic acids or their corresponding anhydrides as key precursors.[5][6] The general strategy involves the cyclization of a substituted homophthalic acid derivative with an amine source.

Synthetic Pathway Overview

The most direct route to the N-unsubstituted this compound involves a two-step process starting from 4-methoxy-2-carboxyphenylacetic acid (7-methoxyhomophthalic acid). The first step is a cyclodehydration to form the crucial intermediate, 7-methoxyhomophthalic anhydride. This is followed by condensation with an ammonia source. For N-substituted derivatives, such as the N-methyl analog (CAS 76746-95-7), a primary amine (e.g., methylamine) is used in the second step.

The diagram below illustrates this generalized synthetic workflow.

Caption: Generalized two-step synthesis of 7-methoxyisoquinoline-1,3-diones.

Detailed Experimental Protocol: Synthesis of N-Methyl-7-methoxyisoquinoline-1,3(2H,4H)-dione

This protocol is a representative procedure adapted from established methods for homophthalic anhydride and isoquinolinedione synthesis.[7][8]

Step 1: Preparation of 7-Methoxyhomophthalic Anhydride

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyhomophthalic acid (10.0 g, 0.0476 mol) in acetic anhydride (25 mL, 0.265 mol).

-

Dehydration: Heat the mixture to reflux and maintain for 2 hours. The solid will gradually dissolve.

-

Isolation: Cool the reaction mixture in an ice bath for 30-60 minutes to induce crystallization.

-

Purification: Collect the crystalline solid by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride.

-

Drying: Dry the product under vacuum to yield 7-methoxyhomophthalic anhydride as a white or off-white solid. Verify the structure using IR spectroscopy (characteristic anhydride C=O stretches around 1800 and 1750 cm⁻¹).

Step 2: Synthesis of 7-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione (CAS 76746-95-7)

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve the 7-methoxyhomophthalic anhydride (5.0 g, 0.026 mol) in glacial acetic acid (30 mL).

-

Amine Addition: Add a solution of methylamine (e.g., 40% in water, 2.2 mL, 0.026 mol) dropwise to the stirred solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux for 4 hours.

-

Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Final Product: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 7-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione.[9] Confirm identity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the N-methylated target compound.

| Property | Value | Reference(s) |

| CAS Number | 76746-95-7 | [9][10][11] |

| Molecular Formula | C₁₁H₁₁NO₃ | [9][10][12] |

| Molecular Weight | 205.21 g/mol | [9][10] |

| Appearance | Solid or liquid | [9][13][14] |

| Synonyms | 7-Methoxy-2-methyl-4H-isoquinoline-1,3-dione, 4-methoxy-N-methylhomophthalimide | [9][10] |

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to aromatic protons on the benzene ring, a singlet for the methoxy (-OCH₃) group (~3.8-4.0 ppm), a singlet for the N-methyl (-NCH₃) group (~3.0-3.3 ppm), and a singlet for the methylene (-CH₂-) group at the 4-position (~3.5-4.5 ppm).

-

¹³C NMR: Resonances for two distinct carbonyl carbons (C=O) in the 160-170 ppm range, aromatic carbons, a methoxy carbon (~55-60 ppm), a methylene carbon (~35-45 ppm), and an N-methyl carbon (~25-30 ppm).

-

IR Spectroscopy: Strong absorption bands for the two imide carbonyl groups (typically around 1710 cm⁻¹ and 1660 cm⁻¹), and C-O stretching for the methoxy group.

-

Mass Spectrometry: A molecular ion peak [M]⁺ corresponding to the calculated molecular weight.

Part 2: Biological Activity and Therapeutic Potential

While specific biological data for this compound itself is limited in publicly accessible literature, the broader isoquinoline-1,3-dione class is a validated scaffold for targeting several key enzymes implicated in human disease. The dione moiety is a key pharmacophoric feature, capable of engaging in crucial hydrogen bonding and metal chelation interactions within enzyme active sites.

Caption: Key pharmacophoric features of the isoquinoline-1,3-dione scaffold.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are central to DNA single-strand break repair.[15][16] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to a "synthetic lethality" where cancer cells cannot repair DNA damage and undergo apoptosis.[15] Several classes of dione-containing heterocycles, such as quinazoline-2,4-diones, have been successfully developed as potent PARP-1/2 inhibitors.[17][18]

-

Mechanism Insight: The carboxamide moiety of known PARP inhibitors (like Olaparib) is crucial for binding to the NAD⁺ binding pocket of the enzyme. The isoquinoline-1,3-dione scaffold can be considered a bioisostere of this pharmacophore, capable of forming similar critical hydrogen bonds with active site residues. The 7-methoxy substitution could potentially be optimized to enhance binding affinity or improve pharmacokinetic properties.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a viral enzyme essential for inserting the viral DNA into the host genome. Inhibitors of this enzyme are a critical class of antiretroviral drugs. A study on 2-hydroxyisoquinoline-1,3(2H,4H)-diones demonstrated that this scaffold can act as a potent inhibitor of HIV-1 integrase.[19]

-

Mechanism Insight: These inhibitors function by chelating two essential magnesium ions (Mg²⁺) in the integrase active site, a mechanism shared by clinically used drugs like Raltegravir. The two carbonyl oxygens of the isoquinoline-1,3-dione core are perfectly positioned to participate in this bidentate chelation. The study found that introducing electron-withdrawing groups at the 7-position significantly improved antiviral activity, suggesting that modification at this site is a viable strategy for potency enhancement.[19]

Inhibition of Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell proliferation, a hallmark of cancer, is often driven by the aberrant activity of CDKs.[20] Specific inhibitors of CDK4/cyclin D1 are therefore attractive anticancer agents. Research has identified 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives as potent and selective inhibitors of CDK4.[20]

-

Mechanism Insight: The isoquinoline-1,3-dione core in these inhibitors acts as a scaffold that orients a substituted aniline "headpiece" into the ATP-binding pocket of CDK4. The dione oxygens form crucial hydrogen bonds that anchor the molecule, while substitutions on the aromatic ring and the aniline moiety dictate potency and selectivity.[20][21]

Part 3: Applications and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its straightforward synthesis and validated potential to interact with multiple high-value drug targets make it an attractive core for medicinal chemistry campaigns.

Future research should focus on:

-

Library Synthesis: Generating a library of derivatives with diverse substitutions at the N-2, C-4, and aromatic positions (especially C-6 and C-7) to perform comprehensive Structure-Activity Relationship (SAR) studies.

-

Target Screening: Evaluating these new chemical entities against a panel of relevant enzymes, including PARPs, viral integrases, CDKs, and other emerging targets like Indoleamine 2,3-dioxygenase (IDO).[22]

-

Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize for drug-like characteristics, such as oral bioavailability and metabolic stability.[23]

-

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target enzymes to elucidate binding modes and guide rational, structure-based drug design.[17]

By leveraging the established chemical versatility and proven biological relevance of the isoquinoline-1,3-dione core, researchers can continue to explore and unlock its full therapeutic potential.

References

- Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Organic Syntheses.

-

MDPI. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI. Retrieved from [Link]

-

ChemBK. (n.d.). 7-methoxy-2-methyl-4H-isoquinoline-1,3-dione. ChemBK. Retrieved from [Link]

-

ResearchGate. (1984). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). US20050043411A1 - Process for preparing homophthalate derivatives. Google Patents.

-

ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Publications. Retrieved from [Link]

-

PubMed. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed. Retrieved from [Link]

-

Wisdomlib. (2024). Isoquinoline derivatives and its medicinal activity. Wisdomlib. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.76746-95-7,7-methoxy-2-methylisoquinoline-1,3(2H,4H). LookChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione. PubChem. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 7-Methoxy-2-methyl-4H-isoquinoline-1,3-dione. Mol-Instincts. Retrieved from [Link]

-

PubMed. (2014). Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors.... PubMed. Retrieved from [Link]

-

PubMed. (n.d.). diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric.... Royal Society of Chemistry. Retrieved from [Link]

-

PubMed. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. PubMed. Retrieved from [Link]

-

MDPI. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxyisoquinoline-1,3(2H,4H)-dione. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health. Retrieved from [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [Link]

-

PubMed. (2022). Synthesis and antinociceptive activity of four 1H-isoindolo-1,3(2H)-diones. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. National Institutes of Health. Retrieved from [Link]

-

YouTube. (2018). Synthesis of acid anhydrides. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. National Institutes of Health. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. chembk.com [chembk.com]

- 11. lookchem.com [lookchem.com]

- 12. 7-Methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione | C11H11NO3 | CID 2857804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ht.hspchem.com [ht.hspchem.com]

- 14. no.hspchem.com [no.hspchem.com]

- 15. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Methoxyisoquinoline-1,3(2H,4H)-dione

A Senior Application Scientist's Framework for Novel Compound Characterization

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide addresses the specific compound 7-methoxyisoquinoline-1,3(2H,4H)-dione. Currently, there is a lack of public-domain literature detailing a specific, validated mechanism of action for this particular derivative. This document, therefore, serves a dual purpose: first, to contextualize the potential therapeutic activities of this compound by examining the established mechanisms of structurally related isoquinoline-1,3-dione analogs, and second, to provide a robust, field-proven framework for researchers to systematically elucidate its precise mechanism of action. By following the outlined experimental strategy, from broad phenotypic screening to specific target identification and validation, researchers can efficiently characterize the biological function of this and other novel chemical entities.

Part 1: Contextual Analysis Based on the Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a key pharmacophore found in numerous biologically active molecules.[3][4] Derivatives have been successfully developed as potent and selective inhibitors of several important enzyme classes. Understanding these established targets provides a logical starting point for investigating this compound.

Potential Enzyme Targets

Based on extensive research into this chemical class, two prominent enzyme families stand out as potential targets:

-

Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer.[5] Several series of isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[5][6] CDK4, in complex with cyclin D1, is a critical regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[5] The binding of these inhibitors is typically achieved through hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.[6]

-

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[7][8] PARP inhibitors have emerged as a major class of targeted cancer therapies, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][9] The isoquinoline core has proven to be a valuable scaffold in designing potent PARP inhibitors.[7][10][11]

Other Reported Biological Activities

The versatility of the isoquinoline scaffold extends to other biological activities, including:

-

HIV-1 Integrase Inhibition: 2-Hydroxyisoquinoline-1,3(2H,4H)-diones have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[12][13]

-

Antimicrobial and Antifungal Activity: Certain benzo[de]isoquinoline-1,3(2H)-dione derivatives have demonstrated significant antimicrobial and antifungal properties.[14]

-

IDO1/TDO Dual Inhibition: Recently, isoquinoline derivatives have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[15]

This established biological context strongly suggests that this compound likely functions as an enzyme inhibitor. The following sections outline a comprehensive strategy to confirm this hypothesis and identify its specific molecular target(s).

Part 2: A Step-by-Step Experimental Framework for Mechanism of Action (MoA) Determination

This section provides a detailed, sequential workflow designed to systematically elucidate the mechanism of action of a novel compound like this compound.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The primary goal of this phase is to observe the compound's effect on whole cells to guide subsequent, more focused biochemical and molecular assays.

Experimental Protocol: High-Content Cellular Proliferation and Viability Assay

-

Cell Line Selection: Choose a panel of well-characterized human cancer cell lines. A starting panel could include:

-

Compound Treatment: Plate cells in 96- or 384-well microplates. After 24 hours, treat with a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

-

Incubation: Incubate cells for 72 hours.

-

Viability/Cytotoxicity Measurement: Use a multiplexed assay to simultaneously measure cell viability (e.g., CellTiter-Glo®) and cytotoxicity (e.g., CellTox™ Green).

-

Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting the Results:

-

Potent, broad-spectrum cytotoxicity suggests a general mechanism like topoisomerase inhibition or microtubule disruption.

-

Selective cytotoxicity (e.g., high potency in MDA-MB-436 but not in others) strongly points towards a specific pathway, such as PARP inhibition due to synthetic lethality.[8][9]

-

Cytostatic effects (inhibition of proliferation without immediate cell death) might suggest cell cycle arrest, pointing towards targets like CDK4.[5]

Workflow Diagram: MoA Elucidation Strategy

Caption: A systematic workflow for determining the mechanism of action.

Phase 2: Hypothesis-Driven Enzymatic Assays

Based on the phenotypic data and the known targets of the scaffold, perform targeted enzymatic assays.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

-

Assay Principle: Utilize a commercially available PARP-1 activity assay kit (e.g., HT Universal Chemiluminescent PARP Assay Kit). This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Reagents: Recombinant human PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test compound.

-

Procedure: a. In a 96-well plate, add PARP-1 enzyme, activated DNA, and varying concentrations of this compound. b. Initiate the reaction by adding the biotinylated NAD+ substrate. c. Incubate at room temperature for 60 minutes. d. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones. e. Wash away unbound reagents. f. Add a streptavidin-HRP conjugate, followed by a chemiluminescent substrate. g. Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.

Experimental Protocol: In Vitro CDK4/Cyclin D1 Kinase Assay

-

Assay Principle: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, to measure the phosphorylation of a substrate peptide.

-

Reagents: Recombinant human CDK4/Cyclin D1 enzyme, a fluorescently labeled substrate peptide (e.g., a fragment of Retinoblastoma protein, Rb), ATP, and a terbium-labeled anti-phospho-substrate antibody.

-

Procedure: a. In a low-volume 384-well plate, add CDK4/Cyclin D1 enzyme and the test compound. b. Add the substrate peptide and ATP to start the kinase reaction. c. Incubate for 60 minutes at room temperature. d. Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody. e. After a 60-minute incubation, read the TR-FRET signal on a compatible plate reader.

-

Data Analysis: The TR-FRET ratio is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.

Phase 3: Cellular Target Engagement and Validation

Positive results in enzymatic assays must be validated in a cellular context to confirm that the compound engages its target and produces the expected downstream effect.

Example Validation Pathway: Confirming PARP Inhibition If the compound is a potent PARP inhibitor in vitro, the next step is to confirm it blocks PARP activity in cells.

Caption: Simplified PARP-1 signaling pathway and point of inhibition.

Experimental Protocol: Western Blot for PARP Activity (PAR-ylation)

-

Cell Treatment: Treat a relevant cell line (e.g., HCT-116) with this compound for 2-4 hours.

-

Induce DNA Damage: Briefly treat cells with a DNA damaging agent like hydrogen peroxide (H2O2) or MMS to stimulate PARP activity.

-

Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blot: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA). d. Incubate with a primary antibody against poly(ADP-ribose) (anti-PAR). e. Wash and incubate with a secondary HRP-conjugated antibody. f. Detect with an ECL substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Expected Result: A potent PARP inhibitor will prevent the formation of PAR chains, leading to a significant reduction in the anti-PAR signal in treated cells compared to the vehicle control.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Bioactivity Data for this compound

| Assay Type | Target/Cell Line | Endpoint | Result (IC50) | Positive Control | Control IC50 |

| Cell Viability | HCT-116 | IC50 | 15.2 µM | Doxorubicin | 0.8 µM |

| MDA-MB-436 | IC50 | 0.9 µM | Olaparib | 0.1 µM | |

| MCF-7 | IC50 | 18.5 µM | Doxorubicin | 1.1 µM | |

| Enzymatic | PARP-1 | IC50 | 85 nM | Olaparib | 5 nM |

| CDK4/Cyclin D1 | IC50 | > 50 µM | Palbociclib | 11 nM |

Interpretation of Hypothetical Data: The data in Table 1 would strongly support a mechanism of action as a PARP inhibitor. The compound shows significantly higher potency against the BRCA-mutant MDA-MB-436 cell line, a hallmark of PARP inhibitor activity.[8] This is corroborated by a potent IC50 value in the biochemical PARP-1 assay, while showing no activity against another potential target, CDK4. The cellular potency is lower than the biochemical potency, which is expected due to factors like cell permeability and efflux, but the correlation is clear.

References

-

Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry.

-

4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry.

-

Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics.

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.

-

Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate.

-

Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry.

-

Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione. ResearchGate.

-

Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds. Benchchem.

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.

-

Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry.

-

Isoquinoline derivatives and its medicinal activity. Wisdomlib.

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.

-

Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Google Patents.

-

Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Royal Society of Chemistry.

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

-

Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. Journal of Medicinal Chemistry.

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules.

-

Synthesis and absorption properties of new yellow-green emitting benzo[de]isoquinoline-1,3-diones containing hindered amine and 2-hydroxyphenylbenzotriazole fragments. ResearchGate.

-

Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers.

-

1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. Home Sunshine Pharma.

-

7-Methoxy-4,4-dimethylisoquinoline-1,3(2H,4H)-dione. BLD Pharm.

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules.

-

2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E.

-

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry.

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate.

-

2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review.

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.

-

Synthesis and antinociceptive activity of four 1H-isoindolo-1,3(2H)-diones. Archiv der Pharmazie.

-

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E.

-

Reported isoindoline-1,3-dione derivatives. ResearchGate.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]

- 12. Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 7-Methoxyisoquinoline-1,3(2H,4H)-dione: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals